8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of bromine, methyl, and thiophene groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide (Al₂O₃) and titanium tetrachloride (TiCl₄) . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a cyclin-dependent kinase (CDK) inhibitor, modulating cell cycle progression and inducing apoptosis in cancer cells . Additionally, it can function as a GABA A receptor modulator, affecting neurotransmission and exhibiting sedative or anxiolytic effects .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine include:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another sedative and anxiolytic agent.
Olprione: A drug used for heart failure.
Compared to these compounds, this compound offers unique structural features and reactivity due to the presence of the bromine and thiophene groups, which can be exploited for further functionalization and development of novel therapeutic agents .
Properties
Molecular Formula |
C12H9BrN2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
8-bromo-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2S/c1-8-5-9(13)12-14-10(7-15(12)6-8)11-3-2-4-16-11/h2-7H,1H3 |
InChI Key |
FRNYXTNUYILQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C3=CC=CS3 |
Origin of Product |
United States |
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